6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound is characterized by its methoxy group at the 6th position, three methyl groups at the 2nd, 2nd, and 4th positions, and a carboxylic acid group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydroxide can yield the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a hydroxy group instead of a methoxy group.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks both the methoxy and carboxylic acid groups.
Uniqueness
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-8-7-14(2,3)15-12-10(8)5-9(18-4)6-11(12)13(16)17/h5-6,8,15H,7H2,1-4H3,(H,16,17) |
InChI Key |
PXYFEZBYJAGACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2C(=O)O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.